molecular formula C16H16F2N2O3S2 B2946062 N-(2,4-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1096497-34-5

N-(2,4-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2946062
CAS No.: 1096497-34-5
M. Wt: 386.43
InChI Key: HXAGHCVQWZGAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound characterized by its unique chemical structure This compound features a difluorophenyl group attached to a piperidine ring, which is further substituted with a thiophen-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The piperidine ring is then constructed, followed by the introduction of the thiophen-2-ylsulfonyl group. Common reagents used in these reactions include difluorobenzene, piperidine, and thiophen-2-ylsulfonyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but lacks the piperidine ring.

  • N-(2,4-Difluorophenyl)-2',4'-difluoro-4-hydroxybiphenyl-3-carboxamide: Another derivative with potential anticancer properties.

  • 2,4-Difluorophenyl isothiocyanate: A related compound with different functional groups.

Uniqueness: N-(2,4-Difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3S2/c17-11-6-7-13(12(18)10-11)19-16(21)14-4-1-2-8-20(14)25(22,23)15-5-3-9-24-15/h3,5-7,9-10,14H,1-2,4,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAGHCVQWZGAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.